molecular formula C7H9ClN4O3 B3036630 1-(3-Chlorophenyl)guanidine nitrate CAS No. 38647-81-3

1-(3-Chlorophenyl)guanidine nitrate

Cat. No.: B3036630
CAS No.: 38647-81-3
M. Wt: 232.62 g/mol
InChI Key: LKQLFDBCSMOUPN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)guanidine nitrate, also known as CGS 9343B, is a guanidine derivative with the molecular formula C7H9ClN4O3 and a molecular weight of 232.62 g/mol. This compound is a selective agonist for the sigma-1 receptor, which plays a crucial role in various biological processes.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)guanidine nitrate involves the reaction of guanidine with 3-chlorophenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, followed by the addition of nitric acid to form the nitrate salt . Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-(3-Chlorophenyl)guanidine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated byproducts.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include various chlorinated and aminated derivatives .

Scientific Research Applications

1-(3-Chlorophenyl)guanidine nitrate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.

    Biology: The compound is studied for its interaction with the sigma-1 receptor, which is involved in neuroprotection, modulation of ion channels, and regulation of cell survival.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders, including Alzheimer’s disease and depression.

    Industry: The compound is used in the production of polymers and as an additive in various industrial processes.

Mechanism of Action

1-(3-Chlorophenyl)guanidine nitrate exerts its effects by selectively binding to the sigma-1 receptor. This receptor modulates various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of the compound to the sigma-1 receptor activates downstream signaling pathways, leading to neuroprotective and anti-apoptotic effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chlorophenyl)guanidine nitrate include:

    1,3-Diphenylguanidine: Used as a rubber additive and has similar chemical properties.

    1-(2,4-Dichlorophenyl)guanidine: Another guanidine derivative with similar biological activity.

    1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)guanidine: Known for its cytotoxic effects and used in environmental toxicology studies.

This compound is unique due to its selective agonism for the sigma-1 receptor, which distinguishes it from other guanidine derivatives.

Properties

IUPAC Name

2-(3-chlorophenyl)guanidine;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLFDBCSMOUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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